12-Deoxyphorbol 20-methoxytrityl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

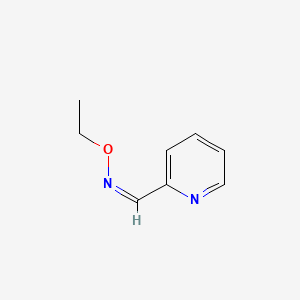

12-Deoxyphorbol 20-Methoxytrityl Ether is a chemical compound with the molecular formula C40H44O6 and a molecular weight of 620.8 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 12-Deoxyphorbol 20-Methoxytrityl Ether is defined by its molecular formula, C40H44O6 . Detailed structural analysis would require more specific information such as 3D molecular models or spectroscopic data, which are not provided in the search results.科学的研究の応用

Nitrogen-Containing Derivatives : A study identified two new nitrogen-containing esters of deoxyphorbol, sapintoxins B and C, from Sapium indicum. These compounds exhibited bright blue fluorescence in UV light (Taylor, Gafur, Choudhury, & Evans, 1981).

Platelet Aggregation : Research on the latex of Euphorbia species isolated analogues of 12-deoxyphorbol, examining their ability to induce human platelet aggregation. 12-Deoxyphorbol-phenylacetate was found to be a potent aggregating agent (Westwick, Williamson, & Evans, 1980).

Irritant and Tumor-Promoting Activity : A study established a method for isolating 12-deoxyphorbol from Euphorbium resin, finding a dependency of irritant and tumor-promoting activities on the chain length of the acyl residues (Zayed, Sorg, & Hecker, 1984).

Micro-Identification Technique : A method combining thin-layer chromatography and mass spectrometry was developed for micro-identification of mono- and diesters of 12-deoxyphorbol, applicable on as little as 5 ml of fresh plant latex (Evans, Schmidt, & Kinghorn, 1975).

Erythema and Platelet Aggregation Effects : Monoesters of 12-deoxyphorbol with a C-13 ester group and a free c-20 hydroxy group were shown to be potent platelet-aggregating agents and inducers of erythema on the mouse ear (Williamson, Westwick, & Evans, 1980).

Identification of Aliphatic Diterpene Esters : The study on E. poisonii and E. unispina identified six esters of 12-deoxyphorbol, with three being aliphatic esters and three having 20-acetyl equivalents (Schmidt & Evans, 1977).

Reactivity of Methoxy Species : This study investigated the reactivity of methoxy species with carbon monoxide on 12-tungstophosphoric acid, providing insights into the role of methoxy species as intermediates in methanol and dimethyl ether carbonylation (Luzgin, Kazantsev, Wang, & Stepanov, 2009).

HIV-1 Latency Interrupters : Compounds including 20-deoxyphorbol esters were isolated from the latex of Euphorbia umbellata and shown to be highly potent HIV-1 latency interrupters, suggesting potential in anti-HIV drug development (Tostes et al., 2021).

Safety and Hazards

特性

IUPAC Name |

(1R,2S,6R,10S,11R,13S,15R)-1,6,13-trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44O6/c1-25-20-33-37(42,35(25)41)23-27(21-32-34-36(3,4)38(34,43)22-26(2)39(32,33)44)24-46-40(28-12-8-6-9-13-28,29-14-10-7-11-15-29)30-16-18-31(45-5)19-17-30/h6-21,26,32-34,42-44H,22-24H2,1-5H3/t26-,32+,33-,34-,37-,38+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVMGSMKPUVBNF-APXKIQRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Deoxyphorbol 20-methoxytrityl ether | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)

![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)

![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)